1,1'-Biphenyl, 3-chloro-3'-iodo-
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Overview
Description
1,1'-Biphenyl, 3-chloro-3'-iodo- is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of chlorine and iodine atoms at the 3 and 3' positions, respectively, makes it a halogenated biphenyl. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of biphenyl using chlorine and iodine in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is typically carried out under controlled conditions to ensure the selective substitution at the 3 and 3' positions.
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of biphenyl is diazotized and then treated with iodine and copper(I) chloride to introduce the iodine atom. Chlorination can be achieved in a subsequent step.
Industrial Production Methods: In industrial settings, large-scale synthesis of 1,1'-Biphenyl, 3-chloro-3'-iodo- is often achieved through continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), leading to the formation of biphenylquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce biphenyl derivatives with reduced halogen content.
Substitution: Substitution reactions are common, where the chlorine and iodine atoms can be replaced by other functional groups. For example, nucleophilic substitution with amines can yield biphenyl-based amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: Amines, polar aprotic solvents, elevated temperature.
Major Products Formed:
Biphenylquinones (from oxidation).
Biphenyl-based amines (from substitution).
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a probe in biological studies to understand the interaction of halogenated biphenyls with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is utilized in the manufacture of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1,1'-Biphenyl, 3-chloro-3'-iodo- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
1,1'-Biphenyl, 3,3'-dichloro-
1,1'-Biphenyl, 3,3'-diiodo-
1,1'-Biphenyl, 3,3'-dibromo-
Uniqueness: 1,1'-Biphenyl, 3-chloro-3'-iodo- is unique due to the presence of both chlorine and iodine atoms, which can impart different chemical and physical properties compared to its dichloro or diiodo counterparts. This combination of halogens can lead to distinct reactivity patterns and applications.
Biological Activity
1,1'-Biphenyl, 3-chloro-3'-iodo- is an organoiodine compound that features both chlorine and iodine substituents on a biphenyl framework. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive review of the biological activity of 1,1'-Biphenyl, 3-chloro-3'-iodo-, supported by data tables and relevant case studies.
The chemical structure of 1,1'-Biphenyl, 3-chloro-3'-iodo- can be described as follows:
- Molecular Formula : C12H8ClI
- Molecular Weight : 292.55 g/mol
- CAS Number : 2045-81-0
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various organoiodine compounds, including 1,1'-Biphenyl, 3-chloro-3'-iodo-. The compound's efficacy against different bacterial strains has been assessed through Minimum Inhibitory Concentration (MIC) tests.
Table 1: Antibacterial Activity of 1,1'-Biphenyl, 3-chloro-3'-iodo-
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Pseudomonas aeruginosa | 15.0 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
The anticancer potential of 1,1'-Biphenyl, 3-chloro-3'-iodo- has also been explored in various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation.
Table 2: Cytotoxicity of 1,1'-Biphenyl, 3-chloro-3'-iodo-
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 8.47 ± 0.18 |
MCF-7 (breast cancer) | 9.22 ± 0.17 |
Jurkat (leukemia) | 4.64 ± 0.08 |
The IC50 values indicate that the compound is particularly effective against Jurkat cells, suggesting its potential as an anticancer agent.
The mechanism by which 1,1'-Biphenyl, 3-chloro-3'-iodo- exerts its biological effects is not fully elucidated but may involve the induction of oxidative stress and disruption of cellular membranes. This aligns with findings from related studies on organoiodine compounds that suggest they can interfere with cellular processes leading to apoptosis in cancer cells .
Case Studies
Several case studies have documented the biological activity of similar compounds and provided insights into their therapeutic potential:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various iodinated biphenyl derivatives against resistant strains of bacteria. The results indicated that structural modifications significantly influenced their activity levels .
- Anticancer Research : Research focusing on the cytotoxicity of biphenyl derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against specific cancer cell lines compared to their non-substituted counterparts .
Properties
IUPAC Name |
1-chloro-3-(3-iodophenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAYQFHHIWUKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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